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molecular formula C19H24O B8375199 1,7-Diphenyl-4-heptanol

1,7-Diphenyl-4-heptanol

Cat. No. B8375199
M. Wt: 268.4 g/mol
InChI Key: WGFIKCSXUGVFKJ-UHFFFAOYSA-N
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Patent
US05142056

Procedure details

Using the procedure of Example 42 with the resultant compound of Example 52 gave, after silica gel chromatography using 15% ethyl acetate in hexane, the desired compound (Rf 0.23, 30% ethyl acetate in hexane) as an oil. 1H NMR (CDCl3) 1.4-1.8 (m, 8H), 2.62 (br t, 4H), 3.63 (m, 1H), 7.15-7.3 (m, 10H). Mass spectrum (M+NH4)+ =286.
Name
resultant compound
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
30%

Identifiers

REACTION_CXSMILES
[C:1]1([CH2:7][CH2:8][CH2:9][C:10](=[O:20])[CH2:11][CH2:12][CH2:13][C:14]2[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=2)[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.C(OCC)(=O)C>CCCCCC>[C:14]1([CH2:13][CH2:12][CH2:11][CH:10]([OH:20])[CH2:9][CH2:8][CH2:7][C:1]2[CH:2]=[CH:3][CH:4]=[CH:5][CH:6]=2)[CH:19]=[CH:18][CH:17]=[CH:16][CH:15]=1

Inputs

Step One
Name
resultant compound
Quantity
0 (± 1) mol
Type
reactant
Smiles
C1(=CC=CC=C1)CCCC(CCCC1=CC=CC=C1)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
CCCCCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
gave

Outcomes

Product
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC(CCCC1=CC=CC=C1)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 30%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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